1-Naphthalenethiol
Overview
Description
It is a white solid and one of the two monothiols of naphthalene, the other being 2-naphthalenethiol . This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Mechanism of Action
Target of Action
1-Naphthalenethiol, also known as naphthalene-1-thiol, is an organosulfur compound It is used as a standard analyte in the polymeric network for the detection of optical properties .
Mode of Action
It is known that it can be diffused in the polymeric network . This suggests that it may interact with its targets through diffusion and binding, leading to changes in the optical properties of the system.
Biochemical Pathways
It is known to be involved in the detection of optical properties, suggesting it may play a role in light-sensitive biochemical pathways .
Pharmacokinetics
Its molecular weight of 160236 g/mol and its oil-like appearance suggest that it may be lipophilic, which could influence its absorption and distribution in the body.
Result of Action
Its use in the detection of optical properties suggests that it may cause changes in light absorption or reflection at the molecular or cellular level .
Action Environment
Given its use in optical detection, factors such as light intensity and wavelength could potentially influence its action .
Preparation Methods
1-Naphthalenethiol can be synthesized through several methods:
Tin/Hydrochloric Acid Reduction: This method involves the reduction of naphthalene-1-sulfonyl chloride using tin and hydrochloric acid.
Palladium-Catalyzed Reaction: Another method involves the reaction of 1-bromonaphthalene with silylthiolate, followed by hydrolysis of the resulting silathioether.
Grignard Reagent Method: The Grignard reagent generated from 1-bromonaphthalene is treated with elemental sulfur, followed by acidification to yield this compound.
Iodine-Catalyzed Reduction: This method uses triphenylphosphine and iodine to reduce 1-naphthalenesulfonic acid.
Chemical Reactions Analysis
1-Naphthalenethiol undergoes various chemical reactions:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form naphthalene.
Substitution: It can undergo substitution reactions with various electrophiles.
Reagents and Conditions: Common reagents include butyl lithium, which in the presence of tetramethylethylenediamine (TMEDA), affords the 2-lithio derivative.
Major Products: The major products formed from these reactions include disulfides and substituted naphthalenes.
Scientific Research Applications
1-Naphthalenethiol has several scientific research applications:
Surface-Enhanced Raman Scattering (SERS): It is used as a model analyte to characterize the performance of SERS.
Self-Assembled Monolayers (SAMs): It is used to create SAMs on gold surfaces for various applications in nanotechnology and materials science.
Optical Properties Detection: It is diffused in polymeric networks for the detection of optical properties.
Chemical Analysis: It is used in ultrasensitive chemical analysis due to its distinct vibrational spectra.
Comparison with Similar Compounds
1-Naphthalenethiol is similar to other thiol-substituted aromatic compounds, such as:
2-Naphthalenethiol: Another monothiol of naphthalene, differing in the position of the thiol group.
Thiophenol: A simpler aromatic thiol with a benzene ring instead of a naphthalene ring.
4-Methylbenzenethiol: A thiol-substituted benzene with a methyl group.
This compound is unique due to its naphthalene backbone, which provides distinct electronic and steric properties compared to simpler aromatic thiols. This uniqueness makes it particularly useful in applications requiring specific surface interactions and chemical reactivity.
Properties
IUPAC Name |
naphthalene-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXOVMIIVBKGGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6060185 | |
Record name | 1-Naphthalenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-36-2 | |
Record name | 1-Naphthalenethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-36-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenethiol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529362 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenethiol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6060185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.694 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-NAPHTHALENETHIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9A78CP495H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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